3-Methyl-1-(2-methylphenyl)butan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(2-methylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBKNYNOYNTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 3 Methyl 1 2 Methylphenyl Butan 1 One
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis of 3-Methyl-1-(2-methylphenyl)butan-1-one reveals two primary disconnection approaches, highlighting the key precursors for its synthesis.
Disconnection A (Friedel-Crafts Approach): The most intuitive disconnection is at the bond between the carbonyl carbon and the aromatic ring. This pathway identifies toluene (B28343) and 3-methylbutanoyl chloride (also known as isovaleroyl chloride) as the primary precursors. This route falls under the category of Friedel-Crafts acylation.
Disconnection B (Organometallic Approach): An alternative disconnection can be made at the bond between the carbonyl carbon and the isobutyl group. This suggests a coupling reaction between an o-tolyl organometallic reagent (like 2-methylphenylmagnesium bromide or 2-methylphenylzinc chloride) and an electrophilic species containing the 3-methylbutanoyl group, such as 3-methylbutanoyl chloride. Another variation involves the reaction of an o-tolyl aldehyde (2-methylbenzaldehyde) with an isobutyl organometallic reagent, followed by oxidation of the resulting secondary alcohol.
These two approaches form the basis for the established and modern synthetic routes applicable to the target molecule.
Established Synthetic Routes for Related Alkyl Aryl Ketones
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640). byjus.comlibretexts.org The reaction is mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent by forming a highly electrophilic acylium ion. numberanalytics.comchemistrytalk.org
The general mechanism involves three key steps:
Formation of the acylium ion electrophile from the reaction between the acyl chloride and the Lewis acid catalyst. numberanalytics.com
Nucleophilic attack of the aromatic ring on the acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).
Deprotonation of the arenium ion to restore aromaticity and yield the final ketone product. chemistrytalk.orgwikipedia.org
For the synthesis of this compound, this involves the acylation of toluene with 3-methylbutanoyl chloride. A significant challenge in this specific synthesis is controlling the regioselectivity. The methyl group of toluene is an ortho-, para-directing group. Due to steric hindrance from the methyl group, the major product is typically the para-substituted isomer (4-methylphenyl) rather than the desired ortho-substituted product. libretexts.orgyoutube.comchemguide.co.uk Reaction conditions, such as temperature and choice of catalyst, can influence the ratio of ortho to para isomers, but separation of the desired ortho product is often required. libretexts.org
| Catalyst Type | Common Examples | Role in Reaction |
| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | Activate the acyl chloride to form the acylium ion. byjus.comnumberanalytics.com |
| Heterogeneous Catalysts | Zeolites, Metal-Organic Frameworks (MOFs) | Offer easier separation and potential for reuse, acting as solid acid catalysts. numberanalytics.com |
Organometallic reactions provide powerful and often more selective alternatives to classical methods for ketone synthesis.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. rsc.org For ketone synthesis, an acyl chloride is coupled with an organozinc reagent. researchgate.netblogspot.com To synthesize the target molecule, 2-methylphenylzinc chloride could be coupled with 3-methylbutanoyl chloride using a catalyst like Ni(acac)₂. blogspot.com This method is known for its mild reaction conditions and high functional group tolerance, offering good to excellent yields for aryl ketones. researchgate.netblogspot.com
Grignard Reagent Applications: Grignard reagents (R-MgX) are highly reactive organometallic compounds used extensively in C-C bond formation. libretexts.org They react with various carbonyl and nitrile precursors to form ketones.
From Acyl Chlorides: The reaction of a Grignard reagent with an acyl chloride can yield a ketone. However, a major challenge is the potential for a second addition of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol as a byproduct. To mitigate this, the reaction is often performed at low temperatures or with less reactive organocadmium reagents, prepared in situ from the Grignard reagent and cadmium chloride. byjus.com
From Nitriles: A more reliable method involves the addition of a Grignard reagent to a nitrile. masterorganicchemistry.comlibretexts.org The Grignard reagent attacks the electrophilic carbon of the nitrile to form an intermediate imine anion. chemistrysteps.compearson.com Subsequent hydrolysis with aqueous acid converts this intermediate into the desired ketone. masterorganicchemistry.comlibretexts.org For the target molecule, this would involve reacting 2-methylbenzonitrile with isobutylmagnesium bromide.
Condensation reactions, which form a C-C bond between two molecules, are fundamental in organic synthesis. While the Claisen condensation classically involves two ester molecules to form a β-keto ester, variations are applicable to ketone synthesis. oregonstate.edubyjus.comwikipedia.orgnumberanalytics.com
A relevant strategy that can be classified broadly under this category involves a two-step sequence:
Nucleophilic Addition: An organometallic reagent, such as isobutylmagnesium bromide, is added to an aldehyde, in this case, 2-methylbenzaldehyde. This reaction forms a secondary alcohol, 1-(2-methylphenyl)-3-methylbutan-1-ol.
Oxidation: The resulting secondary alcohol is then oxidized to the target ketone, this compound. This oxidation step is a common and crucial transformation in organic synthesis. organicchemistrytutor.comlibretexts.org
This pathway is advantageous as it builds the carbon skeleton first and then establishes the ketone functionality, often with high selectivity.
Novel and Green Synthetic Methodologies Applicable to this compound
Modern synthetic chemistry emphasizes sustainability, focusing on methods that are environmentally benign, atom-economical, and energy-efficient. innoget.com
Sustainable Oxidation: The oxidation of secondary alcohols to ketones is a key transformation where green chemistry principles have been widely applied. researchgate.netnih.gov Traditional methods often use stoichiometric amounts of hazardous oxidants like chromium compounds. tandfonline.com Green alternatives focus on catalytic methods using environmentally friendly oxidants like molecular oxygen (from air) or hydrogen peroxide (H₂O₂), which produce water as the only byproduct. tandfonline.comtandfonline.com
Recent advancements include:
Aerobic Oxidation: Using catalysts like bismuth nitrate/Keto-ABNO with air as the oxidant under mild conditions. researchgate.net
Photocatalysis: Visible-light-induced aerobic oxidation using cerium chloride in water can convert aryl alkanes to aromatic ketones. chemistryviews.org
Heterogeneous Catalysis: Using reusable catalysts like nanocrystalline titanium dioxide (TiO₂) with H₂O₂ as the oxidant. tandfonline.comtandfonline.com This system allows for easy catalyst recovery and reuse. tandfonline.comtandfonline.com
TEMPO-based systems: Using stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) as co-catalysts with a terminal oxidant like bleach or in aerobic systems. organic-chemistry.org
Catalytic Reduction: While the final step to produce the target ketone is an oxidation, reduction reactions are integral to organic synthesis as a whole. thieme.degoogle.com Catalytic hydrogenation, which typically involves adding hydrogen (H₂) across a double or triple bond using a metal catalyst (e.g., Pd, Pt, Ni), is a prime example of a green reduction method. alfachemic.comlibretexts.orgnumberanalytics.com These methods are highly atom-economical and are used extensively in synthesizing precursors and reducing unwanted functional groups. google.comnumberanalytics.com
| Green Oxidation Method | Catalyst System | Oxidant | Key Advantages |
| Aerobic Oxidation | Bi(NO₃)₃ / Keto-ABNO | Air (O₂) | Uses a cheap and readily available oxidant; mild conditions. researchgate.net |
| Heterogeneous Catalysis | Nanocrystalline TiO₂ | Hydrogen Peroxide (H₂O₂) | Recyclable catalyst, clean byproduct (water), mild conditions. tandfonline.comtandfonline.com |
| Photocatalysis | Cerium Chloride (CeCl₃) | Air (O₂) | Uses visible light, water as solvent, environmentally friendly. chemistryviews.org |
| Nitroxyl Radical Catalysis | TEMPO / Copper co-catalyst | Air (O₂) | High efficiency for converting secondary alcohols to ketones at room temperature. organic-chemistry.org |
Mechanochemical Syntheses of Carbonyl Compounds
Mechanochemical synthesis, which utilizes mechanical energy from methods like ball-milling or grinding to induce chemical reactions, presents a compelling alternative to traditional solution-based methods. rsc.org This approach aligns with the principles of green chemistry by minimizing or eliminating the need for hazardous solvents, often leading to shorter reaction times and simplified product purification. rsc.orgnih.gov While many mechanochemical studies on ketones focus on their subsequent reactions, such as reductions, difluoromethylations, or conversions to ketoximes, the underlying principles are applicable to the fundamental construction of carbonyl compounds. nih.govrsc.orgdigitellinc.com
The synthesis of ketones and other carbonyl compounds via mechanochemistry often leverages cross-coupling reactions and other carbon-carbon bond-forming strategies under solvent-free or liquid-assisted grinding (LAG) conditions. nih.govresearchgate.net The high-energy environment inside a ball mill can facilitate reactions that might otherwise require high temperatures in solution, and can sometimes lead to different product selectivities. nih.gov Catalytic processes, including those employing organometallic and metal catalysts, have been successfully adapted to mechanochemical environments, opening avenues for the construction of complex carbonyl-containing molecules. acs.org For instance, established C-C bond-forming reactions that are pillars of ketone synthesis can be translated to mechanochemical protocols, offering a more sustainable manufacturing footprint. nih.gov
Below is a table summarizing potential mechanochemical reactions applicable to the synthesis of carbonyl compounds.
| Reaction Type | Catalyst/Reagents | Conditions | Potential Product |
| Suzuki-Miyaura Coupling | Palladium Catalyst, Base | Ball Milling | Aryl Ketones |
| Nucleophilic Addition | Organometallic Reagents | Grinding, LAG | Alcohols (precursors to ketones via oxidation) |
| Condensation Reactions | Acid/Base Catalyst | Ball Milling | α,β-Unsaturated Ketones |
| Oxidation of Alcohols | Oxidizing Agent (e.g., Oxone) | Ball Milling | Ketones, Aldehydes |
Atom-Economic Approaches in Ketone Construction
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgjocpr.com A reaction with high atom economy minimizes the generation of byproducts, leading to less waste and a more sustainable process. numberanalytics.com In the context of constructing ketones like this compound, prioritizing atom-economic routes is crucial for developing environmentally benign and cost-effective synthetic methods. jocpr.com
Reactions that are inherently atom-economical include addition reactions, isomerizations, and rearrangements, as they ideally incorporate all reactant atoms into the product (100% atom economy). wikipedia.orgjk-sci.com In contrast, substitution and elimination reactions, as well as classical methods like the Wittig or Grignard reactions, often generate stoichiometric amounts of waste products, resulting in lower atom economy. wikipedia.org
A key strategy for the atom-economic synthesis of ketones is the direct addition of functionalities across a double or triple bond. For example, the chelation-assisted intermolecular hydroacylation allows for the direct synthesis of ketones from an aldehyde and a 1-alkene, representing a highly efficient method. acs.org Similarly, the addition of alcohols to alkynes can form unsaturated ketones in an atom-economical fashion. jk-sci.com The development of catalytic systems that enable direct C-H bond functionalization is another frontier in atom-economic synthesis, as it avoids the need for pre-functionalized starting materials, thereby reducing step counts and waste.
The table below compares the theoretical atom economy of various reaction types used in ketone synthesis.
| Reaction Type | General Equation | Theoretical Atom Economy | Notes |
| Hydroacylation | R-CHO + H₂C=CHR' → R-CO-CH₂CH₂R' | 100% | All atoms from aldehyde and alkene are incorporated. |
| Friedel-Crafts Acylation | Ar-H + R-COCl → Ar-CO-R + HCl | < 100% | Stoichiometric byproduct (HCl) is formed. |
| Grignard Reaction (followed by oxidation) | R-MgX + R'-CHO → R-CH(OMgX)-R' → R-CO-R' | < 100% | Generates magnesium salts as waste; oxidation step adds reagents. |
| Wittig Reaction | R₂CO + Ph₃P=CR'₂ → R₂C=CR'₂ + Ph₃PO | < 100% | Generates a stoichiometric amount of triphenylphosphine (B44618) oxide. wikipedia.org |
Stereoselective Synthesis of Chiral Analogs of this compound
While this compound is an achiral molecule, the synthesis of its chiral analogs, particularly those with stereocenters at the α- or β-positions, is of significant interest in medicinal and materials chemistry. The development of stereoselective methods allows for precise control over the three-dimensional architecture of molecules, which is critical for their biological activity and physical properties.
Asymmetric Catalysis in Branched Ketone Formation
Asymmetric catalysis is a powerful tool for constructing chiral molecules, including branched ketones, with high enantioselectivity. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. A prominent strategy involves the direct asymmetric α-functionalization of ketones or aldehydes, which can establish quaternary stereocenters—carbon atoms bonded to four different non-hydrogen substituents. mdpi.com
Organocatalysis, particularly aminocatalysis, has emerged as a robust method for the enantioselective α-functionalization of carbonyl compounds. mdpi.com Chiral amines react with ketones to form transient chiral enamines, which then react with electrophiles from a sterically preferred direction, leading to the formation of a new stereocenter. mdpi.com
Transition metal catalysis also offers a diverse array of methods for forming chiral branched ketones. For instance, iridium-based catalysts have been successfully employed in the asymmetric allylic alkylation of ketone enolates to generate new quaternary centers with high enantioselectivity. nih.gov Similarly, chiral chromium/salen complexes can catalyze the enantioselective alkylation of tributyltin enolates with a variety of alkyl halides, expanding the scope of accessible chiral structures. nih.gov These catalytic systems provide direct access to complex chiral architectures that are valuable as synthetic intermediates.
| Catalytic System | Substrate Type | Reaction | Enantioselectivity (ee) |
| Chiral Primary/Secondary Amines (Aminocatalysis) | α-Branched Aldehydes, Ketones | α-Functionalization (e.g., amination, halogenation) | Generally high |
| Iridium/Chiral Ligand | Cyclic Ketone Enolates | Asymmetric Allylic Alkylation | High |
| Chromium/Salen Complex | Tributyltin Enolates | Asymmetric Alkylation | Good to High |
| Chiral Phosphoric Acid/Pd Catalyst | Ketones, Allylic Alcohols | Asymmetric α-Allylation | High |
Enantioselective α-Alkylation Methodologies
The enantioselective α-alkylation of ketones is one of the most direct and fundamental methods for synthesizing chiral analogs of this compound. This strategy involves the reaction of a ketone enolate, or an enolate equivalent, with an alkylating agent in the presence of a chiral catalyst or auxiliary to control the stereochemical outcome. wiley-vch.de
Recent advancements have led to powerful catalytic systems capable of achieving high yields and enantioselectivities. A notable example is a dinickel-catalyzed method that facilitates the direct α-alkylation of simple acyclic ketones with unactivated alkyl iodides. nih.gov This process, which employs a unique bimetallic ligand, can generate α-quaternary carbon stereocenters under mild conditions. nih.gov
Organocatalysis also provides innovative pathways for enantioselective α-alkylation. Singly occupied molecular orbital (SOMO) catalysis, for example, enables the direct α-allylation of cyclic ketones. nih.gov This method involves the one-electron oxidation of a transiently formed enamine, which then undergoes alkylation with allyl silanes. This approach has been shown to be effective for a range of cyclic ketones, affording products with excellent enantioselectivity. nih.gov The development of these methodologies has significantly expanded the toolkit for creating highly functionalized, enantioenriched ketones that serve as versatile chiral building blocks for further synthetic transformations. wiley-vch.de
The following table details examples of modern enantioselective α-alkylation methodologies.
| Catalyst System | Ketone Substrate | Alkylating Agent | Yield | Enantiomeric Excess (ee) |
| Dinickel Complex with Bimetallic Ligand | Acyclic Ketones | Unactivated Alkyl Iodides | High | Good |
| Imidazolidinone Organocatalyst (SOMO Catalysis) | Cyclic Ketones (e.g., cyclohexanone) | Allyl Silanes | 75-85% | 88-94% |
| Palladium Catalyst with Chiral Ligand | β-Ketoesters | Allylic Electrophiles | High | High |
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1 2 Methylphenyl Butan 1 One
Carbonyl Group Transformations
The ketone functionality in 3-Methyl-1-(2-methylphenyl)butan-1-one is a central site for a variety of chemical reactions. These include reductions to alcohols, oxidations to esters, and nucleophilic additions that form new carbon-carbon bonds.
Advanced Reduction Reactions of the Ketone Functionality
The carbonyl group of ketones is readily reduced to a secondary alcohol. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of hydride reagents.
Catalytic Hydrogenation: In this process, the ketone reacts with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. For instance, the hydrogenation of related acetophenone (B1666503) derivatives over palladium-based catalysts has been shown to proceed efficiently to the corresponding alcohol. This method is considered an environmentally friendly approach to reduction.
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents that act as a source of hydride ions (H⁻). The hydride ion attacks the electrophilic carbonyl carbon, and a subsequent workup with a proton source yields the alcohol. libretexts.orgchemguide.co.uk Sodium borohydride is a milder, more selective reagent, typically used in alcoholic solvents, while lithium aluminum hydride is a much stronger reducing agent used in anhydrous ethers. libretexts.org The reduction of a ketone with these reagents results in the formation of a secondary alcohol. youtube.com
| Reducing Agent | Solvent | Product | General Yield (%) |
|---|---|---|---|
| H₂/Pd | Ethanol | 3-Methyl-1-(2-methylphenyl)butan-1-ol | High |
| NaBH₄ | Methanol | 3-Methyl-1-(2-methylphenyl)butan-1-ol | Good to Excellent |
| LiAlH₄ | Diethyl ether | 3-Methyl-1-(2-methylphenyl)butan-1-ol | Excellent |
Selective Oxidation Reactions of the Ketone Moiety
The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. askfilo.comwikipedia.org
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the 2-methylphenyl group has a higher migratory aptitude than the isobutyl group. Therefore, the expected major product of the Baeyer-Villiger oxidation would be 2-methylphenyl 3-methylbutanoate. organic-chemistry.org
| Oxidizing Agent | Solvent | Major Product | Migrating Group |
|---|---|---|---|
| m-CPBA | Chloroform | 2-Methylphenyl 3-methylbutanoate | 2-Methylphenyl |
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. Two prominent examples are the Grignard and Wittig reactions.
Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl group of ketones to form tertiary alcohols upon acidic workup. purdue.edu For instance, the reaction of a closely related compound, 1-(o-tolyl)ethanone, with a Grignard reagent like methylmagnesium bromide would yield 2-(o-tolyl)propan-2-ol. rsc.org Similarly, reacting this compound with a Grignard reagent would produce a tertiary alcohol.
Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. lumenlearning.com The reaction of this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would result in the formation of 3-methyl-1-(2-methylphenyl)but-1-ene.
| Reaction | Reagent | Product Type | Example Product |
|---|---|---|---|
| Grignard Reaction | CH₃MgBr | Tertiary Alcohol | 2,3-Dimethyl-1-(2-methylphenyl)butan-2-ol |
| Wittig Reaction | Ph₃P=CH₂ | Alkene | 3-Methyl-1-(2-methylphenyl)but-1-ene |
Aromatic Moiety Reactions
The 2-methylphenyl ring of this compound can undergo reactions typical of aromatic compounds, such as electrophilic substitution and modern C-H activation strategies.
Electrophilic Aromatic Substitution Patterns on the 2-Methylphenyl Ring
Electrophilic aromatic substitution allows for the introduction of various functional groups onto the benzene (B151609) ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In this compound, there are two substituents to consider: the activating ortho-directing methyl group and the deactivating meta-directing acyl group.
The interplay of these two groups determines the position of the incoming electrophile. The methyl group, being an activating group, will direct incoming electrophiles to the positions ortho and para to it. The acyl group, being a deactivating group, will direct to the meta position. The steric hindrance from the bulky acyl group and the existing methyl group will also play a significant role in the final product distribution.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting product distribution will be a complex mixture of isomers due to the competing directing effects.
Halogenation: Halogenation, such as bromination, can be carried out in the presence of a Lewis acid catalyst. Similar to nitration, a mixture of isomeric products is expected. For example, the bromination of acetophenone derivatives under acidic conditions leads to α-bromination. nih.gov
| Reaction | Reagents | Predicted Major Isomers |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers |
| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers |
Functionalization via C-H Activation and Arylation Strategies
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to classical electrophilic substitutions. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.
The α-arylation of ketones, a process that forms a carbon-carbon bond at the position alpha to the carbonyl group, has become a well-established synthetic method. nih.gov This reaction typically involves the generation of an enolate from the ketone, which then couples with an aryl halide in the presence of a palladium catalyst. nih.gov For ketones with multiple enolizable positions, such as this compound, regioselectivity can be a challenge. However, the use of sterically hindered and electron-rich phosphine (B1218219) ligands can promote these transformations efficiently. organic-chemistry.org
Furthermore, palladium catalysis can be employed for the direct arylation of the aromatic ring through C-H activation. Research has shown that ketones can act as directing groups for the ortho-arylation of the phenyl ring. organic-chemistry.orgrsc.org
| Reaction Type | Catalyst System | Potential Products |
|---|---|---|
| α-Arylation | Pd(OAc)₂, Phosphine Ligand, Base | 2-Aryl-3-methyl-1-(2-methylphenyl)butan-1-one |
| Aromatic C-H Arylation | Pd(II) catalyst, Ligand | Aryl-substituted this compound |
Reactions Involving the Branched Alkyl Chain
The reactivity of the branched alkyl chain of this compound is dominated by the chemistry of the alpha-carbon (C2), which is adjacent to the electron-withdrawing carbonyl group. The protons on this carbon are acidic and can be removed by a base to form a nucleophilic enolate intermediate.
The formation of an enolate ion is a critical first step in many alpha-functionalization and alkylation reactions of ketones. masterorganicchemistry.comubc.ca For an unsymmetrical ketone like this compound, deprotonation can theoretically occur at two different alpha-carbons. However, in this case, only the C2 position bears protons, making it the exclusive site for enolate formation.
The choice of base and reaction conditions is crucial in determining the outcome of these reactions. Strong, sterically hindered bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, forming the lithium enolate. masterorganicchemistry.combham.ac.uk This enolate is a potent nucleophile and can react with a variety of electrophiles in subsequent steps. youtube.com
A common and synthetically useful transformation is the alpha-alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. youtube.com The general scheme for the alpha-alkylation of this compound is depicted below:
Scheme 1: General Alpha-Alkylation of this compound
Step 1: Enolate formation using a strong base (e.g., LDA). Step 2: Nucleophilic attack of the enolate on an alkyl halide (R-X).
The efficiency of the alkylation step is dependent on the nature of the alkylating agent. Primary alkyl halides are generally good substrates for this reaction, while secondary and tertiary halides are more prone to elimination side reactions. ubc.ca
| Entry | Base | Electrophile (R-X) | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | LDA | CH₃I | THF | -78 to rt | 2,3-Dimethyl-1-(2-methylphenyl)butan-1-one | High |
| 2 | LDA | CH₃CH₂Br | THF | -78 to rt | 2-Ethyl-3-methyl-1-(2-methylphenyl)butan-1-one | Moderate |
| 3 | NaH | C₆H₅CH₂Br | DMF | 0 to rt | 2-Benzyl-3-methyl-1-(2-methylphenyl)butan-1-one | Good |
| 4 | LDA | (CH₃)₂CHBr | THF | -78 to rt | 2-Isopropyl-3-methyl-1-(2-methylphenyl)butan-1-one | Low |
Note: The data in this table is illustrative and based on general principles of ketone alkylation. Actual yields may vary depending on specific reaction conditions.
Recent advancements in catalysis have also enabled the alpha-alkylation of ketones at the more-hindered site, although this is not directly applicable to this compound as it only has one enolizable position. nih.govresearchgate.net Other alpha-functionalization reactions include halogenation, hydroxylation, and amination, all proceeding through the enolate intermediate.
The methyl groups at the C3 position of the butanone chain are part of a gamma-carbon relative to the carbonyl group. These C-H bonds are significantly less acidic than the alpha-protons and are generally not reactive under the conditions used for enolate formation. masterorganicchemistry.com Consequently, functionalization at this position is not readily achieved through standard ketone chemistry.
Under more forcing conditions, such as radical reactions, it might be possible to functionalize this position, but such reactions would likely lack selectivity and could lead to a mixture of products. For practical synthetic purposes, the methyl groups at C3 are considered unreactive.
Mechanistic Studies of Key Transformations of this compound and its Derivatives
Mechanistic studies on the transformations of ketones like this compound have largely focused on the formation and subsequent reactions of the enolate intermediate. The mechanism of alpha-alkylation serves as a representative example.
The process begins with the deprotonation of the alpha-carbon by a strong base. With a bulky base like LDA, the lithium cation coordinates to the carbonyl oxygen, while the diisopropylamine (B44863) anion removes the alpha-proton. This coordination facilitates the deprotonation and stabilizes the resulting enolate. bham.ac.uk The use of aprotic solvents like tetrahydrofuran (B95107) (THF) is crucial to prevent protonation of the highly basic enolate. bham.ac.uk
Figure 1: Proposed Mechanism for LDA-mediated Alpha-Alkylation
A detailed look at the enolate formation and subsequent SN2 attack on an electrophile.
Once formed, the enolate exists as a resonance-stabilized species with the negative charge delocalized between the alpha-carbon and the oxygen atom. masterorganicchemistry.com In the subsequent alkylation step, the enolate acts as a nucleophile. While the negative charge resides predominantly on the more electronegative oxygen atom, the reaction with electrophiles typically occurs at the alpha-carbon, leading to C-alkylation. This is generally favored for kinetic reasons.
The stereochemical outcome of the alkylation can be influenced by the specific enolate geometry (E or Z) and the presence of chiral auxiliaries, although for the achiral this compound, this is not a primary consideration unless a chiral center is introduced during the reaction.
Computational studies on analogous systems have provided further insight into the transition states of these reactions, confirming the SN2 nature of the alkylation step and highlighting the importance of the cation in coordinating both the enolate and the electrophile.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1 2 Methylphenyl Butan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-Methyl-1-(2-methylphenyl)butan-1-one, both one-dimensional and two-dimensional NMR methods offer unambiguous evidence for its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. The aromatic region would show complex multiplets for the four protons on the ortho-substituted benzene (B151609) ring. The aliphatic region would contain signals for the isobutyl group. Specifically, a doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet for the single methine proton (-CH-), and a doublet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected. The chemical shifts and coupling constants of these protons would provide definitive information about their connectivity.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | 7.1 - 7.8 | Multiplet | 4H |
| Ar-CH₃ | ~2.4 | Singlet | 3H |
| -CH₂-CO- | ~2.9 | Doublet | 2H |
| -CH(CH₃)₂ | ~2.2 | Multiplet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a distinct signal for the carbonyl carbon is expected at a downfield chemical shift (around 200-210 ppm). The aromatic carbons would appear in the 125-140 ppm range, with the methyl-substituted carbon and the carbonyl-substituted carbon having characteristic shifts. The aliphatic carbons of the isobutyl group would resonate at higher field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 205 - 215 |
| Aromatic C-CO | 135 - 145 |
| Aromatic C-CH₃ | 130 - 140 |
| Aromatic CH | 125 - 135 |
| -CH₂-CO- | 40 - 50 |
| -CH(CH₃)₂ | 25 - 35 |
| Ar-CH₃ | 20 - 25 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are essential for confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. sdsu.eduyoutube.com Key correlations would be observed between the methylene protons and the methine proton of the isobutyl group, and between the methine proton and the two methyl groups. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would allow for the unambiguous assignment of each carbon signal to its attached proton(s). sdsu.eduyoutube.com For example, the methylene carbon signal would show a correlation with the methylene proton signal. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. sdsu.eduyoutube.com A crucial correlation would be observed between the methylene protons and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon, confirming the connection of the isobutyl and 2-methylphenyl groups to the ketone functionality. sdsu.eduyoutube.com
Vibrational Spectroscopy: Infrared (IR) Analysis of Carbonyl Functionality
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For an aryl ketone, this band is typically observed in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the aromatic ring and the steric hindrance from the ortho-methyl group. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the aromatic ring.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. chemguide.co.uk For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of the molecular ion is expected to follow predictable pathways for ketones. chemguide.co.uklibretexts.org A common fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. This could lead to the formation of an acylium ion [CH₃C₆H₄CO]⁺ or an isobutyl radical, and alternatively, the loss of a neutral carbon monoxide molecule. Another significant fragmentation pathway could be the McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z |
|---|---|
| [M]⁺ (Molecular Ion) | 176 |
| [M-C₄H₉]⁺ (Loss of isobutyl radical) | 119 |
| [C₇H₇]⁺ (Tropylium ion) | 91 |
X-ray Crystallography for Solid-State Structure Determination of Related Analogs and Derivatives
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, this technique is invaluable for determining the exact three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov X-ray crystallographic studies on related aryl ketone analogs and derivatives can provide significant insights into the likely bond lengths, bond angles, and conformational preferences of the target molecule. nih.gov Such studies would reveal the orientation of the isobutyl group relative to the plane of the 2-methylphenyl ring, which can be influenced by steric interactions with the ortho-methyl group. nih.gov This information is crucial for understanding the molecule's shape and how it might interact with other molecules. nih.gov
Lack of Publicly Available Research Hinders Chiroptical Analysis of this compound
A thorough review of scientific literature and chemical databases reveals a significant gap in the documented chiroptical properties of the compound this compound. Despite the importance of chiroptical spectroscopy in determining the enantiomeric purity and absolute configuration of chiral molecules, specific research findings and detailed data for this particular ketone are not publicly available.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for characterizing chiral compounds. These methods measure the differential interaction of left and right circularly polarized light with a molecule, providing unique spectral signatures that can elucidate its three-dimensional structure. For a chiral ketone like this compound, which possesses a stereocenter, such analyses would be crucial for isolating and characterizing its individual enantiomers.
In a typical study, researchers would synthesize the racemic mixture of this compound and then employ chiral chromatography or resolution techniques to separate the (R) and (S) enantiomers. Subsequently, the enantiomeric excess (ee) or purity of each isolated enantiomer would be determined. Chiroptical methods would then be used to assign the absolute configuration by comparing experimental spectra with theoretical calculations or by applying established empirical rules, such as the Octant Rule for ketones.
However, the absence of published studies on this compound means that no experimental data on its specific rotation, CD spectra, or ORD curves are available. Consequently, it is not possible to present detailed research findings or construct data tables related to its enantiomeric purity and absolute configuration assessment. Further empirical research is required to characterize the chiroptical properties of this compound.
Computational and Theoretical Investigations on 3 Methyl 1 2 Methylphenyl Butan 1 One
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic landscape of a molecule. dntb.gov.ua For 3-Methyl-1-(2-methylphenyl)butan-1-one, these studies would calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. The accuracy of these computational methods is often validated by comparing calculated data with experimental results from techniques like X-ray crystallography, where available. researchgate.net
A crucial aspect of these studies is the analysis of the molecule's electronic properties. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map identifies electrophilic and nucleophilic sites, which are crucial for predicting the molecule's reactivity towards other chemical species. researchgate.net Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key parameter in determining its electronic behavior. dntb.gov.ua
Table 1: Representative Quantum Chemical Parameters for Analysis (Note: The following table is illustrative of parameters typically generated in such studies. Specific values for this compound would require dedicated computational analysis.)
| Parameter | Description | Method of Calculation |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Bond Angles (°) | The angle formed between three connected atoms. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Dihedral Angles (°) | The angle between planes through two sets of three atoms. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | DFT |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | DFT |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | DFT |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | DFT |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For the synthesis or transformation of this compound, computational studies can explore various reaction pathways. researchgate.net
For instance, in a synthetic route such as a Friedel-Crafts acylation, modeling can help predict the regioselectivity of the reaction. DFT calculations can determine the energies of possible transition states, revealing the most favorable pathway and thus explaining the observed product distribution. researchgate.net These theoretical explorations can provide a detailed, step-by-step understanding of bond-forming and bond-breaking processes that are often difficult to observe experimentally. researchgate.net
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) structures. researchgate.netrsc.org
By rotating key dihedral angles—such as those involving the bond between the phenyl ring and the carbonyl group, and the bonds within the isobutyl chain—a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. researchgate.net These studies reveal the preferred three-dimensional shape of the molecule, which is critical for understanding its physical properties and how it interacts with other molecules. researchgate.net
Prediction and Validation of Spectroscopic Properties
Theoretical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, computational methods can simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Infrared (IR) Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond or the bending of C-H bonds. The resulting theoretical IR spectrum can be compared to an experimental spectrum to confirm the presence of specific functional groups and to aid in the assignment of observed absorption bands. dntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are then compared with experimental NMR data to confirm the molecular structure. A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment.
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data (Note: This table illustrates how predicted data is compared with experimental results. Actual data for the target compound is not available in the provided sources.)
| Spectroscopic Data | Experimental Value | Calculated Value | Method |
| IR: C=O Stretch (cm⁻¹) | e.g., ~1690 cm⁻¹ | e.g., ~1705 cm⁻¹ | DFT/B3LYP |
| ¹H NMR: -CH₃ (ppm) | e.g., ~2.4 ppm | e.g., ~2.35 ppm | GIAO/DFT |
| ¹³C NMR: C=O (ppm) | e.g., ~205 ppm | e.g., ~204.5 ppm | GIAO/DFT |
Theoretical Studies of Intermolecular Interactions
In the solid state or in solution, molecules interact with their neighbors through various non-covalent forces. frontiersin.orgmdpi.com Theoretical studies can characterize and quantify these interactions for this compound. Techniques like Hirshfeld surface analysis are commonly used to visualize and analyze intermolecular contacts in crystal structures. dntb.gov.uafrontiersin.org
This analysis can identify and quantify the relative contributions of different types of interactions, such as:
Van der Waals forces: Dominant, weak interactions arising from temporary fluctuations in electron density. nih.gov
C-H···π interactions: Weak hydrogen bonds where a C-H bond interacts with the π-electron system of the aromatic ring. mdpi.com
π-π stacking: Interactions between the aromatic rings of adjacent molecules. mdpi.com
By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of significant intermolecular contact can be highlighted. rsc.orgsemanticscholar.org Understanding these interactions is crucial for explaining the crystal packing of the molecule and for predicting its physical properties like melting point and solubility. frontiersin.org
Application of 3 Methyl 1 2 Methylphenyl Butan 1 One As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
While direct, documented applications of 3-Methyl-1-(2-methylphenyl)butan-1-one in the total synthesis of complex natural products are not extensively reported in publicly available scientific literature, the structural motifs it contains are prevalent in medicinally important molecules. The related compound, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, serves as a key intermediate in the synthesis of Repaglinide, a potent oral antidiabetic drug. researchgate.net This highlights the value of the substituted butanone framework in constructing pharmacologically active agents.
The general class of substituted butanones is integral to the synthesis of a wide array of pharmaceutical compounds. The carbonyl group and the activated alpha-protons in molecules like this compound allow for a variety of carbon-carbon bond-forming reactions, which are essential for building the carbon skeletons of complex molecules.
Table 1: Examples of Complex Molecules Synthesized from Butanone Derivatives
| Butanone Derivative | Resulting Complex Molecule | Therapeutic Area |
| 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine | Repaglinide | Antidiabetic |
| Various substituted butanones | Pharmaceutical Intermediates | Various |
Precursor for Advanced Materials and Functional Molecules (e.g., Photoinitiators)
Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. Aromatic ketones are often employed as Type II photoinitiators, where they undergo a photochemical reaction with a co-initiator (typically an amine) to produce the initiating radicals. The structural features of this compound, specifically the aromatic ketone moiety, suggest its potential for investigation in such applications. The efficiency of a photoinitiator is influenced by factors such as its absorption characteristics and the reactivity of the excited state, which would require experimental evaluation for this specific compound.
Chemical Transformations for Diverse Molecular Scaffolds
The chemical reactivity of this compound provides a gateway to a multitude of molecular scaffolds. The ketone functional group is a versatile handle for a wide range of organic transformations.
Key Chemical Transformations:
Reduction: The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation introduces a hydroxyl group, which can be further functionalized.
Oxidation: While the ketone itself is resistant to oxidation under mild conditions, reactions at the alpha-carbon are possible. For instance, oxidation with selenium dioxide (SeO2) could potentially introduce a second carbonyl group, forming a 1,2-dicarbonyl compound.
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide. These reactions are fundamental for carbon-carbon bond formation, allowing for the extension of the carbon skeleton.
Enolate Chemistry: The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations and aldol (B89426) condensations, providing powerful tools for constructing more elaborate molecular architectures.
Reductive Amination: The ketone can be converted into an amine through reductive amination. This involves the initial formation of an imine or enamine by reaction with an amine, followed by reduction. This transformation is crucial for the introduction of nitrogen-containing functional groups.
Table 2: Potential Chemical Transformations of this compound
| Reaction Type | Reagents | Product Functional Group |
| Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
| Nucleophilic Addition | R-MgBr, R-Li | Tertiary Alcohol |
| Reductive Amination | R-NH2, NaBH3CN | Amine |
| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy Ketone |
| Wittig Reaction | Phosphorus Ylide | Alkene |
These transformations underscore the potential of this compound as a versatile starting material for the synthesis of a diverse range of organic compounds with potential applications in medicinal chemistry, materials science, and other areas of chemical research. Further investigation into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
Advanced Analytical Methodologies for the Detection and Quantification of 3 Methyl 1 2 Methylphenyl Butan 1 One
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation and analysis of complex mixtures. Gas chromatography and high-performance liquid chromatography are the most prominent methods for the analysis of aromatic ketones like 3-Methyl-1-(2-methylphenyl)butan-1-one.
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. When coupled with a mass spectrometer, GC-MS provides unparalleled identification and quantification capabilities.
The analysis of this compound by GC-MS typically involves its introduction into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A common stationary phase for the analysis of aromatic ketones is a non-polar phase, such as one based on polydimethylsiloxane.
For enhanced sensitivity and specificity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios (m/z) are monitored. This is particularly useful for trace analysis in complex matrices. A validated GC-MS method for a similar compound, an alkylating reagent in a beta-lactam active pharmaceutical ingredient, demonstrated a limit of quantitation (LOQ) of 10 ppm with a linearity range of 10-1000 ppm. nih.gov
Table 1: Representative GC-MS Parameters for the Analysis of Aromatic Ketones
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial 50-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Mass Range (Full Scan) | m/z 40-400 |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. Coupling HPLC with a diode-array detector allows for the acquisition of UV-Vis spectra of the eluting compounds, aiding in their identification. Further coupling with a mass spectrometer provides definitive structural information and enhanced sensitivity. mdpi.com
For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of compounds with varying polarities.
A validated HPLC-DAD-ESI-MS method for the quantification of 16 phytoestrogens in various matrices demonstrated limits of quantification ranging from 0.008 to 3.541 ng/mL in food, 0.01 to 1.77 ng/mL in serum, and 0.003 to 0.251 ng/mL in urine, with good linearity (r² ≥ 0.97) and recovery (63-113%). mdpi.com Such a method showcases the high sensitivity and applicability of HPLC-MS for trace analysis.
Table 2: Representative HPLC-DAD-MS Parameters for the Analysis of Aromatic Ketones
| Parameter | Value |
| High-Performance Liquid Chromatograph | |
| Column | C18, 2.1 mm ID x 100 mm, 1.8 µm particle size (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30-40% B, increase to 90-95% B over 10-15 min, hold for 2-5 min, return to initial conditions |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Diode-Array Detector | |
| Wavelength Range | 200 - 400 nm |
| Detection Wavelength | Typically around the λmax of the compound (e.g., 254 nm) |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Capillary Voltage | 3 - 4.5 kV |
| Nebulizer Pressure | 30 - 40 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Mass Range | m/z 50-500 |
Sample Preparation and Derivatization Strategies for Analytical Purposes
Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex matrices. nih.gov The primary goals of sample preparation are to isolate the analyte of interest from interfering components, concentrate the analyte to a detectable level, and convert it into a form suitable for analysis.
Common sample preparation techniques for aromatic ketones include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from a liquid sample, after which the analyte is eluted with a suitable solvent. This is effective for both cleanup and concentration.
Headspace Analysis: For volatile ketones in solid or liquid matrices, headspace sampling can be employed, where the vapor phase above the sample is injected into the GC.
Derivatization is a chemical modification of the analyte to improve its analytical properties. nih.gov For ketones, derivatization can enhance volatility for GC analysis or introduce a chromophore for improved UV detection in HPLC. A widely used derivatization reagent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.govyorku.ca It reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative, which is highly colored and can be readily analyzed by HPLC with UV-Vis detection. scioninstruments.comresearchgate.net This reaction is a cornerstone for the analysis of carbonyl compounds in various environmental and biological samples. yorku.ca
Other derivatization strategies for GC analysis of ketones include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) group to increase volatility and thermal stability, and acylation. nih.gov
Spectrophotometric and Electrochemical Detection Methods for Ketones
Besides chromatographic methods, spectrophotometric and electrochemical techniques offer alternative approaches for the detection and quantification of ketones.
Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte. Aromatic ketones like this compound inherently absorb UV light due to the presence of the benzene (B151609) ring and the carbonyl group. However, for enhanced sensitivity and to avoid matrix interference, derivatization is often employed. The reaction of ketones with reagents like DNPH produces intensely colored hydrazones that can be measured in the visible region of the spectrum, forming the basis of a colorimetric assay. tandfonline.com
Electrochemical detection methods are based on the measurement of an electrical signal (current or potential) that is related to the concentration of the analyte. mdpi.com These methods are known for their high sensitivity, rapid response, and potential for miniaturization. nih.govameteksi.com Aromatic ketones can be electrochemically active, undergoing reduction or oxidation at an electrode surface. The development of electrochemical sensors, including biosensors, provides a promising avenue for the rapid and on-site detection of ketones in various samples. nih.govgoogle.com The performance of these sensors is dependent on the electrode material and the specific electrochemical technique employed, such as cyclic voltammetry or amperometry. nih.gov
Emerging Research Directions and Future Perspectives for 3 Methyl 1 2 Methylphenyl Butan 1 One Derivatives
Development of Novel Catalytic Systems for its Synthesis and Functionalization
The synthesis of sterically hindered aryl ketones such as 3-Methyl-1-(2-methylphenyl)butan-1-one often requires robust catalytic systems to overcome the steric hindrance that can impede traditional methods like Friedel-Crafts acylation. Future research will likely pivot towards more sophisticated and milder catalytic approaches.
One promising direction is the use of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura cross-coupling of sterically hindered amide electrophiles has been shown to be effective for the synthesis of bulky ketones, a strategy that could be adapted for the target molecule. organic-chemistry.org Another avenue involves carbonylative cross-coupling reactions, which could unite an ortho-substituted aryl halide with an appropriate organometallic reagent and carbon monoxide, although new catalyst systems are needed to improve efficiency for hindered substrates. nih.gov Nickel catalysis is also emerging as a powerful tool, with methods for the reductive coupling of alkyl halides with aryl acids or anhydrides showing promise for constructing alkyl-aryl ketones. rsc.org Nickel-catalyzed dehydrogenative cross-coupling of alcohols also presents an innovative route. youtube.com
For the functionalization of the pre-formed ketone, catalytic asymmetric α-arylation represents a frontier for creating chiral derivatives. While challenging for sterically hindered ketones, new catalytic systems are being developed to address this. rsc.orgnih.gov These methods could introduce further complexity and potential biological activity into the derivatives of this compound.
| Catalytic Approach | Potential Application | Key Advantages | Relevant Research Findings |
|---|---|---|---|
| Palladium-catalyzed Suzuki-Miyaura Coupling | Synthesis | High chemoselectivity for sterically hindered systems. | Effective for coupling bulky amide electrophiles to form ketones. organic-chemistry.org |
| Nickel-catalyzed Reductive Coupling | Synthesis | Direct coupling of alkyl halides with aryl acids. | Provides a direct route to alkyl-aryl ketones. rsc.org |
| Carbonylative Cross-Coupling | Synthesis | Three-component coupling for ketone construction. | Challenges remain for sterically hindered substrates, indicating a need for new catalysts. nih.gov |
| Asymmetric α-Arylation | Functionalization | Creation of chiral tertiary α-aryl ketones. | Methods are being developed for highly hindered aryl ketones. rsc.orgnih.gov |
Exploration of Unconventional Reactivity Patterns
Beyond classical enolate chemistry, future research is expected to uncover and harness unconventional reactivity patterns of this compound, largely driven by advances in transition metal-catalyzed C–H functionalization. rsc.org This approach allows for the direct modification of C–H bonds that are typically unreactive, opening new avenues for derivatization.
The ortho-methyl group on the phenyl ring and the various C–H bonds on the isobutyl chain are potential targets for direct functionalization. Transition metal catalysis could enable selective activation of these sites, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. rsc.orgscilit.comacs.org
Furthermore, deacylative reactions, where the ketone's acyl group is cleaved and the remaining fragments are coupled with other molecules, represent a paradigm shift in synthetic strategy. nih.gov Dual nickel/photoredox catalysis has enabled the deacylative arylation and alkynylation of unstrained ketones, a concept that could be extended to sterically hindered systems like the target compound. nih.gov Homologation of aryl ketones via C–C bond cleavage is another emerging area, offering the potential to lengthen the carbon chain of the ketone in novel ways. nih.gov
Integration with Flow Chemistry and Continuous Manufacturing Processes
The synthesis of specialty chemicals is increasingly moving towards continuous flow manufacturing to enhance safety, efficiency, and scalability. acs.org For the synthesis of this compound and its derivatives, flow chemistry offers several potential advantages.
Traditional batch syntheses, such as those involving Grignard reagents or Friedel-Crafts acylations, can be difficult to control on a large scale due to exothermic events and the handling of hazardous reagents. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management and precise control over reaction parameters. rsc.org This can lead to higher yields and purities. The synthesis of diaryl ketones has been successfully demonstrated in continuous flow systems, coupling aryl Grignard reagents with acyl chlorides in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgresearchgate.net Such a process could be readily adapted for the target molecule.
Moreover, flow chemistry enables the safe use of unstable intermediates that would be difficult to handle in a batch process, potentially unlocking new synthetic routes to complex derivatives. uni-muenchen.de
Further Advancements in Green Chemistry Principles for its Lifecycle
A strong emphasis on green chemistry is anticipated to permeate all aspects of the synthesis and lifecycle of this compound. This involves a holistic approach, from the choice of starting materials to the final product's fate.
A key area of development will be the replacement of hazardous reagents and solvents. For instance, traditional Friedel-Crafts acylations often rely on stoichiometric amounts of Lewis acids, which generate significant waste. Future research will likely focus on heterogeneous catalysts that can be easily recovered and reused. organic-chemistry.org The use of bio-derived, eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) in synthetic protocols is also expected to become more widespread. rsc.orgresearchgate.net
Solvent-free reaction conditions represent another important green chemistry goal. Mechanochemical methods, where reactions are induced by mechanical force in the absence of a solvent, are gaining traction for various organic transformations, including the synthesis of ketones. organic-chemistry.org Photocatalysis, using visible light to drive chemical reactions, offers a low-energy and environmentally friendly alternative to thermally driven processes and has been applied to the synthesis of ketones via C–H oxidation. mdpi.com
| Green Chemistry Principle | Application to Lifecycle | Potential Impact | Examples from Research |
|---|---|---|---|
| Use of Renewable Feedstocks | Synthesis of Starting Materials | Reduced reliance on petrochemicals. | Development of bio-based routes to aromatic compounds and acylating agents. |
| Safer Solvents and Auxiliaries | Reaction and Purification | Reduced environmental impact and improved worker safety. | Use of 2-methyltetrahydrofuran (2-MeTHF) in flow synthesis of ketones. rsc.orgresearchgate.net |
| Catalysis | Synthesis and Functionalization | Increased atom economy and reduced waste from stoichiometric reagents. | Heterogeneous catalysts for Friedel-Crafts reactions; organic-chemistry.org photocatalytic C–H oxidation. mdpi.com |
| Design for Energy Efficiency | Reaction Conditions | Lower energy consumption and carbon footprint. | Photocatalytic and mechanochemical syntheses that operate at ambient temperature. organic-chemistry.orgmdpi.com |
Q & A
Q. What spectroscopic techniques are recommended for structural elucidation of 3-Methyl-1-(2-methylphenyl)butan-1-one?
Answer:
- 1H and 13C NMR Spectroscopy : Assign proton environments (e.g., aromatic protons, methyl groups) and carbon types (carbonyl, quaternary carbons). Use DEPT-135 to distinguish CH, CH2, and CH3 groups.
- IR Spectroscopy : Confirm the presence of the ketone carbonyl stretch (~1700–1750 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
- Mass Spectrometry (EI-MS) : Identify the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of methyl or phenyl groups).
- Cross-Validation : Compare spectral data with structurally analogous compounds, such as substituted benzophenones, to resolve ambiguities .
Q. How to design a synthetic route for this compound, considering steric hindrance?
Answer:
- Friedel-Crafts Acylation : React 2-methylbenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3).
- Optimization : Use a polar aprotic solvent (e.g., dichloromethane) to enhance electrophile formation. Monitor reaction temperature (25–50°C) to balance reactivity and steric effects from the 2-methylphenyl group.
- Work-Up : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from ortho/meta isomers .
Advanced Research Questions
Q. How to resolve discrepancies in unit cell parameters during crystallographic refinement of this compound?
Answer:
- SHELXL Refinement : Input initial data (HKLF format) and apply restraints for bond lengths/angles. Use the TWIN command for twinned crystals and refine twin law parameters (e.g., BASF scale factor).
- Validation Tools : Check R-factors (R1 < 0.05 for high-resolution data) and analyze residual electron density maps. Use ORTEP-3 to visualize thermal ellipsoids and detect overfitting .
Q. How to analyze hydrogen bonding patterns in the crystal structure of this compound?
Answer:
- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., chains (C), rings (R)). Use software like Mercury (CCDC) to generate descriptors.
- Directionality : Measure donor-acceptor distances (2.5–3.0 Å) and angles (>120°). Identify π-π stacking interactions between aromatic rings using centroid distances (~3.5–4.0 Å) .
Q. What strategies are effective for resolving twinned crystal data in X-ray diffraction studies?
Answer:
Q. How to ensure methodological rigor in kinetic studies of this compound’s reactions?
Answer:
- Experimental Design : Conduct triplicate runs under controlled conditions (temperature ±0.1°C, inert atmosphere). Use internal standards (e.g., deuterated solvents) for NMR quantification.
- Statistical Analysis : Apply ANOVA to assess reproducibility and calculate error margins. Validate via external calibration curves (e.g., HPLC with UV detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
